2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid
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Overview
Description
2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, making it a halogenated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the direct fluorination and chlorination of benzoic acid using appropriate halogenating agents under controlled conditions. For instance, the reaction of 2,3-dichlorobenzoic acid with fluorinating agents such as Selectfluor can yield the desired product. The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of palladium catalysts are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce quinones.
Scientific Research Applications
2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. For example, its potential antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzoic acid: Similar in structure but lacks the fluorine atom.
4-Fluorobenzoic acid: Contains a fluorine atom but lacks the chlorine atoms.
2,4-Dichlorobenzoic acid: Contains two chlorine atoms but in different positions.
Uniqueness
2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid is unique due to the specific arrangement of halogen atoms, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-11-3-1-2-8(12(11)15)10-6-7(16)4-5-9(10)13(17)18/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEGSTUDSCCBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681117 |
Source
|
Record name | 2',3'-Dichloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178742-29-4 |
Source
|
Record name | 2',3'-Dichloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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